molecular formula C20H17ClN2O B11346103 N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11346103
M. Wt: 336.8 g/mol
InChI Key: UHPAYWNUOAXTKS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzamide core, substituted with a 4-chlorobenzyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.

    Substitution with 4-Chlorobenzyl Group: The 4-methylbenzoyl chloride is then reacted with 4-chlorobenzylamine in the presence of a base such as triethylamine to form N-(4-chlorobenzyl)-4-methylbenzamide.

    Introduction of Pyridin-2-yl Group: Finally, the N-(4-chlorobenzyl)-4-methylbenzamide is reacted with 2-bromopyridine under palladium-catalyzed coupling conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide can be compared with other benzamide derivatives:

    N-(4-chlorobenzyl)-4-methylbenzamide: Lacks the pyridin-2-yl group, which may affect its binding affinity and specificity.

    N-(4-chlorobenzyl)-N-(pyridin-2-yl)benzamide: Lacks the 4-methyl group, which may influence its chemical reactivity and biological activity.

    N-(4-chlorobenzyl)-4-methyl-N-(pyridin-3-yl)benzamide: The position of the pyridinyl group is different, which may alter its interaction with molecular targets.

The unique combination of the 4-chlorobenzyl, 4-methyl, and pyridin-2-yl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17ClN2O/c1-15-5-9-17(10-6-15)20(24)23(19-4-2-3-13-22-19)14-16-7-11-18(21)12-8-16/h2-13H,14H2,1H3

InChI Key

UHPAYWNUOAXTKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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